molecular formula C18H29NO3 B13765553 gamma-Diethylamino-beta-dimethylpropyl-4-ethoxybenzoate CAS No. 78329-99-4

gamma-Diethylamino-beta-dimethylpropyl-4-ethoxybenzoate

Cat. No.: B13765553
CAS No.: 78329-99-4
M. Wt: 307.4 g/mol
InChI Key: GFUGJIQXJUTTMP-UHFFFAOYSA-N
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Description

γ-Diethylamino-β-dimethylpropyl-4-ethoxybenzoate is a synthetic ester derivative featuring a benzoic acid backbone substituted with an ethoxy group at the para position. Such structural attributes suggest applications in pharmaceuticals (e.g., prodrug formulations) or industrial chemistry (e.g., stabilizers or intermediates).

Properties

CAS No.

78329-99-4

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

[3-(diethylamino)-2,2-dimethylpropyl] 4-ethoxybenzoate

InChI

InChI=1S/C18H29NO3/c1-6-19(7-2)13-18(4,5)14-22-17(20)15-9-11-16(12-10-15)21-8-3/h9-12H,6-8,13-14H2,1-5H3

InChI Key

GFUGJIQXJUTTMP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)OCC

Origin of Product

United States

Preparation Methods

The synthesis of gamma-Diethylamino-beta-dimethylpropyl-4-ethoxybenzoate involves several steps. One common method includes the esterification of 4-ethoxybenzoic acid with 3-(diethylamino)-2,2-dimethylpropanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxybenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, potassium permanganate, chromium trioxide, and lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxybenzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of gamma-Diethylamino-beta-dimethylpropyl-4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

A European patent application (2021/09) details derivatives of 2,2,6,6-tetramethylpiperidin-4-yl esters, including acetate, propionate, and longer alkyl-chain variants (up to nonanoate) . While these compounds share an ester functional group, their core structure diverges significantly from γ-diethylamino-β-dimethylpropyl-4-ethoxybenzoate:

Table 1: Key Structural Differences
Compound Core Structure Ester Group Key Substituents
γ-Diethylamino-β-dimethylpropyl-4-ethoxybenzoate Benzoate 4-ethoxy γ-diethylamino, β-dimethylpropyl
2,2,6,6-Tetramethylpiperidin-4-yl acetate Piperidinyl Acetate None (shorter alkyl chain)
2,2,6,6-Tetramethylpiperidin-4-yl nonanoate Piperidinyl Nonanoate Long-chain alkyl (C9)

Key Observations :

  • Lipophilicity: The ethoxy group in the target compound likely enhances lipophilicity compared to shorter-chain piperidinyl esters (e.g., acetate). However, the piperidinyl nonanoate derivative may exhibit even greater hydrophobicity due to its C9 chain .
  • Applications: Piperidinyl esters are often employed as light stabilizers or antioxidants in polymers. The target compound’s amino and ethoxy groups may expand its utility into pharmaceutical contexts (e.g., pH-sensitive drug delivery).

Functional Group Comparisons

  • Ethoxy vs. Alkoxy Groups : The 4-ethoxy substituent on the benzoate ring may improve electron-donating effects compared to methoxy or propoxy groups, altering electronic properties and stability.

Research Findings and Data Limitations

  • Synthesis Challenges: The complex substitution pattern (diethylamino, dimethylpropyl) may complicate synthesis compared to simpler piperidinyl esters, necessitating multi-step protocols.
  • Stability Data: No direct stability studies are available for the target compound. However, piperidinyl esters with bulky substituents (e.g., 2,2,6,6-tetramethyl groups) demonstrate improved thermal stability, suggesting analogous benefits for the target molecule .
  • Biological Activity: Amino-substituted esters often exhibit enhanced membrane permeability, a trait critical for pharmaceutical applications. This remains speculative for the target compound without empirical data.

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